molecular formula C10H14N2O2 B1658880 3-Pyridinecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)- CAS No. 62471-44-7

3-Pyridinecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)-

Cat. No. B1658880
Key on ui cas rn: 62471-44-7
M. Wt: 194.23 g/mol
InChI Key: MTHRDADBZNHTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04171452

Procedure details

100 g (0.66 mol) Ethyl nicotinate and 88 g (0.99 mol) 2-amino-2-methyl-1-propanol were mixed and heated together under reflux for 2 hours. The excess amino alcohol was removed by distillation, bp 50°-60° (1 mm). The yellow residue was recrystallized from ether-acetone to give 87.3 g (0.45 mol), 68%, N-(1-hydroxy-2-methyl-2-propyl) nicotinamide, mp 91°-93°; ir (KBr) 3385, 3200, 1665, and 1590 cm-1 ; pmr (CDCl3) δ 8.8- 7.3 (m, 4H), 6.7 (bs, 1H), 5.0 (s, 1H), 3.7 (s, 2H) and 1.4 (s, 6H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[NH2:12][C:13]([CH3:17])([CH3:16])[CH2:14][OH:15]>>[OH:15][CH2:14][C:13]([NH:12][C:1](=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OCC
Name
Quantity
88 g
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated together
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess amino alcohol was removed by distillation, bp 50°-60° (1 mm)
CUSTOM
Type
CUSTOM
Details
The yellow residue was recrystallized from ether-acetone

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.